N-(3-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
Description
The compound N-(3-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety and a thioether-linked acetamide group.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5OS/c1-11-6-12(2)23(22-11)15-8-17(20-10-19-15)25-9-16(24)21-14-5-3-4-13(18)7-14/h3-8,10H,9H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZRJCPRSOWNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC(=CC=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(3-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C13H14BrN3OS
- Molecular Weight : 340.24 g/mol
- IUPAC Name : N-(4-bromophenyl)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetamide
Synthesis
The synthesis of N-(3-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide typically involves multi-step reactions starting from easily available precursors. The key steps include:
- Formation of the pyrimidine ring.
- Introduction of the thioacetamide group.
- Bromination of the phenyl ring.
Antifungal Activity
Research indicates that compounds with similar structures exhibit antifungal properties. For instance, derivatives with a pyrazole moiety have shown effective inhibition against various fungal strains, suggesting that N-(3-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide may possess comparable activity due to its structural features .
Antitumor Activity
Studies have demonstrated that compounds containing the 3,5-dimethylpyrazole structure can inhibit tumor cell proliferation. For example, derivatives have been tested against several cancer cell lines, showing IC50 values in the micromolar range. This suggests that N-(3-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide may also exhibit antitumor activity .
Anti-fibrotic Activity
The compound's potential for anti-fibrotic activity has been explored in various models. In vitro studies indicated that related compounds could inhibit collagen synthesis and expression in hepatic stellate cells, which are crucial in liver fibrosis development . This activity could position N-(3-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide as a candidate for further investigation in fibrotic diseases.
Case Studies
Several studies have been conducted to evaluate the biological efficacy of similar compounds:
| Compound | Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Antifungal | 45.69 | |
| Compound B | Antitumor | 30.12 | |
| Compound C | Anti-fibrotic | 25.00 |
These findings highlight the potential therapeutic applications of compounds related to N-(3-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following structurally related compounds are analyzed based on substituent variations, molecular properties, and inferred biological implications:
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects on Binding and Solubility: Halogenated Derivatives (Target compound and CAS 1251621-11-0): Bromine and fluorine substituents enhance halogen bonding and metabolic stability, respectively. The 3-bromophenyl group in the target compound may favor orthosteric binding in hydrophobic pockets, while the 4-bromo-2-fluorophenyl analog (CAS 1251621-11-0) could exhibit improved pharmacokinetics due to fluorine’s electronegativity .
Core Modifications and Activity :
- The trifluoromethyl-benzothiazole moiety in ’s compound suggests high lipophilicity, favoring kinase inhibition (e.g., CK1) due to enhanced hydrophobic interactions .
- The piperazine and furan groups in ’s compound indicate CNS-targeted activity, likely as a positive allosteric modulator (e.g., A2A antagonism in Parkinson’s disease models) .
Hydrogen Bonding and Crystallography :
- Pyrazole and pyrimidine cores in these compounds likely form hydrogen-bonding networks critical for crystal packing and stability, as inferred from Etter’s graph-set analysis () . The Cambridge Structural Database (CSD) could provide further insights into preferred conformations .
Q & A
Q. How can researchers optimize the synthesis of N-(3-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide to improve yield and purity?
Methodological Answer:
- Coupling Reagent Selection : Use carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC) to activate carboxylic acid intermediates, as demonstrated in analogous acetamide syntheses .
- Reaction Conditions : Conduct reactions at 273 K to minimize side reactions and improve regioselectivity. Stirring for 3–4 hours in dichloromethane with triethylamine as a base is recommended .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from methylene chloride to isolate high-purity crystals .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm for bromophenyl), pyrimidine protons (δ 8.5–9.0 ppm), and pyrazole methyl groups (δ 2.1–2.5 ppm).
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and thiocarbonyl (C–S, δ 120–125 ppm) signals.
- IR Spectroscopy : Validate the presence of amide C=O (1650–1700 cm⁻¹) and C–S (600–700 cm⁻¹) stretches.
- Mass Spectrometry : Use HRMS (High-Resolution Mass Spectrometry) to confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Q. What solvent systems and crystallization methods are suitable for growing single crystals of this compound?
Methodological Answer:
- Solvent Selection : Dichloromethane or ethyl acetate/methanol mixtures are ideal due to moderate polarity and slow evaporation rates .
- Crystallization : Slow evaporation at 4°C promotes nucleation. For stubborn cases, vapor diffusion (e.g., diethyl ether diffused into a dichloromethane solution) can yield diffraction-quality crystals .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in crystallographic data interpretation for this compound?
Methodological Answer:
- Refinement Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of disordered atoms and hydrogen bonding networks .
- Validation Tools : Cross-validate with the Cambridge Structural Database (CSD) to compare bond lengths/angles (e.g., typical C–Br: 1.89–1.92 Å; C–S: 1.75–1.80 Å) .
- Hydrogen Bond Analysis : Apply graph set theory (e.g., Etter’s formalism) to categorize N–H⋯O and C–H⋯F interactions, ensuring consistency with published acetamide derivatives .
Q. How can hydrogen bonding and π-π stacking interactions influence the compound’s stability and biological activity?
Methodological Answer:
- Hydrogen Bonding : Map intermolecular N–H⋯O and C–H⋯O/F interactions using Mercury software. For example, infinite chains along [100] via N–H⋯O bonds enhance crystal packing stability .
- π-Stacking : Measure dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and pyrimidine rings) to assess stacking efficiency. Larger angles (>70°) may reduce stacking but improve solubility .
- Biological Implications : Strong intermolecular interactions correlate with reduced solubility, which may limit bioavailability. Use computational tools (e.g., COSMO-RS) to predict solubility profiles .
Q. What computational approaches are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with pyrimidine-binding pockets). Prioritize binding poses with ΔG < -7 kcal/mol .
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts (e.g., TPSA = 87.5 Ų for this compound) .
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess conformational stability in aqueous and lipid bilayer environments .
Q. How can researchers address discrepancies in biological activity data across different assays?
Methodological Answer:
- Assay Standardization : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity). For antileishmanial activity, use IC₅₀ values from promastigote assays with miltefosine as a reference .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., solvent DMSO concentration, cell passage number). Use ANOVA to resolve inter-lab variability .
- Meta-Analysis : Aggregate data from PubChem and CSD to identify trends (e.g., bromophenyl derivatives showing IC₅₀ < 10 μM in kinase inhibition assays) .
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